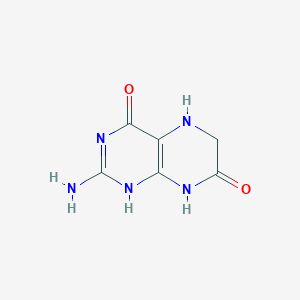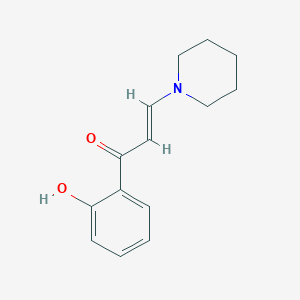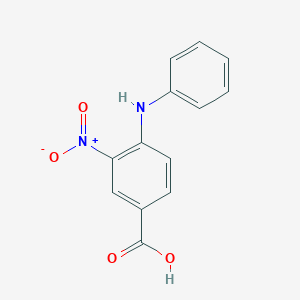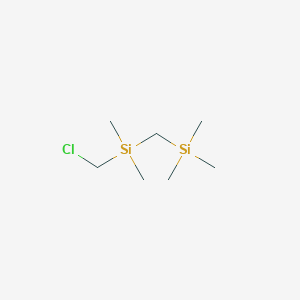
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione, commonly known as BH4, is an essential cofactor for several enzymes involved in amino acid and neurotransmitter metabolism. It is a naturally occurring compound found in most living organisms, including humans. BH4 plays a crucial role in the regulation of nitric oxide synthesis, which is vital for the maintenance of cardiovascular, immune, and nervous system functions.
Mechanism of Action
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and the regulation of nitric oxide synthesis. It is essential for the proper functioning of the enzymes responsible for the conversion of phenylalanine to tyrosine, which is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
BH4 deficiency can lead to a decrease in the synthesis of neurotransmitters, which can result in neurological disorders such as depression and Parkinson's disease. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in the maintenance of cardiovascular, immune, and nervous system functions.
Advantages and Limitations for Lab Experiments
BH4 is a crucial cofactor for several enzymes involved in neurotransmitter and nitric oxide synthesis, making it an essential component in many laboratory experiments. However, the availability of BH4 can be limited, and its synthesis can be challenging and expensive.
Future Directions
Further research is needed to understand the role of BH4 in various physiological and pathological conditions. The development of new and efficient methods for the synthesis of BH4 could lead to the production of more affordable and accessible BH4 supplements for individuals with BH4 deficiency. Additionally, the use of BH4 as a potential therapeutic target for neurological disorders such as Parkinson's disease and depression warrants further investigation.
Synthesis Methods
BH4 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of BH4 involves the reaction of 6-methylpterin with ammonia and formic acid, followed by oxidation with hydrogen peroxide. Microbial fermentation involves the use of genetically modified bacteria to produce BH4 from simple carbon sources.
Scientific Research Applications
BH4 has been extensively studied for its role in various physiological and pathological conditions. It is a critical cofactor for the enzymes responsible for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. BH4 deficiency has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
properties
CAS RN |
1011-10-5 |
|---|---|
Product Name |
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione |
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-amino-3,5,6,8-tetrahydropteridine-4,7-dione |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h8H,1H2,(H4,7,9,10,11,12,13) |
InChI Key |
JOCAZCZIQTXMHW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |
SMILES |
C1C(=O)NC2=C(N1)C(=O)NC(=N2)N |
Canonical SMILES |
C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)



![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)


